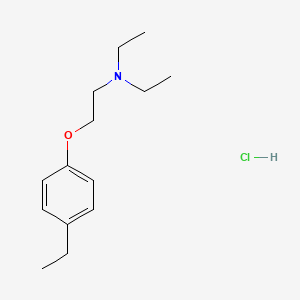
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. It is a derivative of ethanamine and is often used in various chemical reactions and studies due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride typically involves the reaction of 4-ethylphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as hydrochloric acid.
Solvent: Organic solvents like ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of 4-ethylphenol and diethylamine.
Reaction Control: Automated control of temperature and catalyst concentration.
Purification: Crystallization and filtration to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to simpler amines using reducing agents.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions often involve polar solvents and mild temperatures.
Major Products Formed
Oxidation: Formation of N,N-diethyl-2-(4-ethylphenoxy)ethanone.
Reduction: Formation of N,N-diethyl-2-(4-ethylphenoxy)ethanamine.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a drug candidate in cancer research.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Binds to intracellular histamine receptors and cytochrome P450 enzymes.
Pathways Involved: Modulates histamine signaling pathways and affects enzyme activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride: Similar structure but with a phenyl group instead of an ethyl group.
N,N-diethyl-2-(4-methylphenoxy)ethanamine;hydrochloride: Contains a methyl group instead of an ethyl group.
Uniqueness
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride is unique due to its specific interaction with histamine receptors and its potential chemopotentiating effects in cancer treatment .
Propiedades
Número CAS |
64053-11-8 |
|---|---|
Fórmula molecular |
C14H24ClNO |
Peso molecular |
257.80 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(4-ethylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-4-13-7-9-14(10-8-13)16-12-11-15(5-2)6-3;/h7-10H,4-6,11-12H2,1-3H3;1H |
Clave InChI |
MKFHGWARPUTDJS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)OCCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


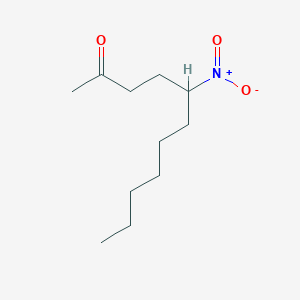
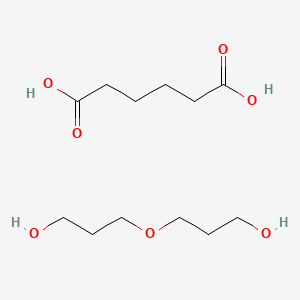
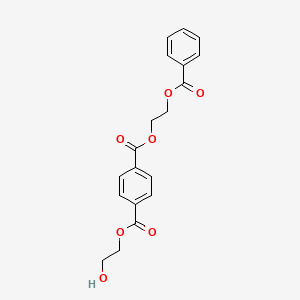
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
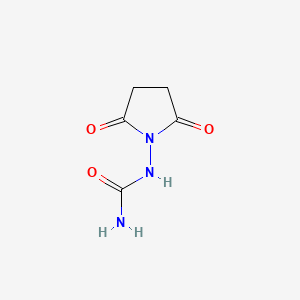

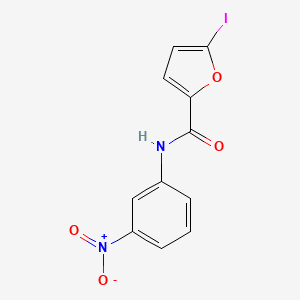
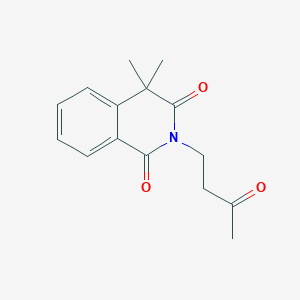
arsane](/img/structure/B14494510.png)
![Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane](/img/structure/B14494525.png)

